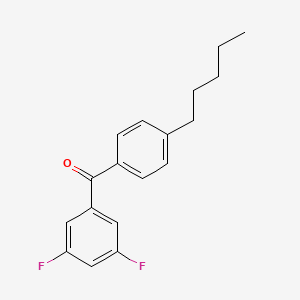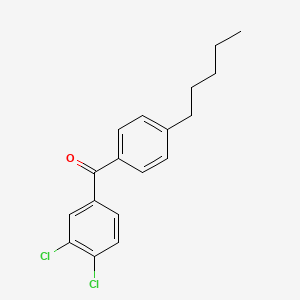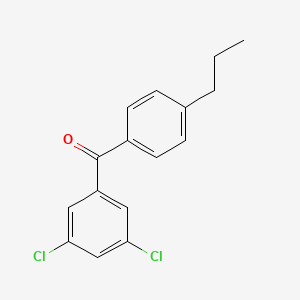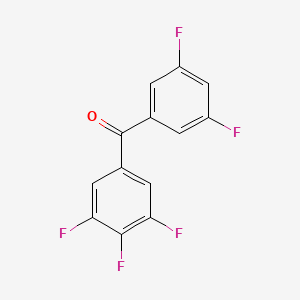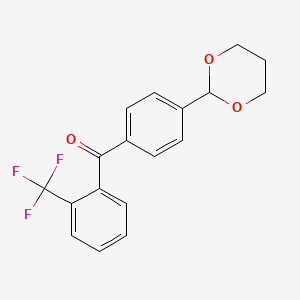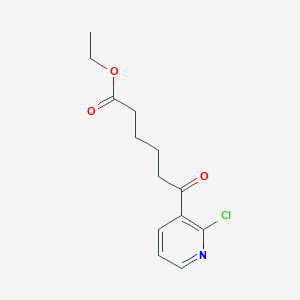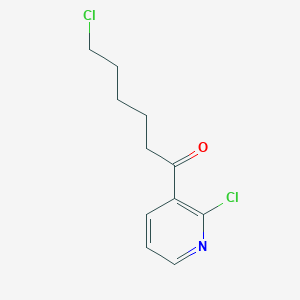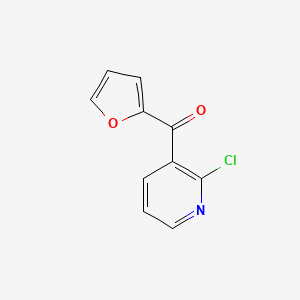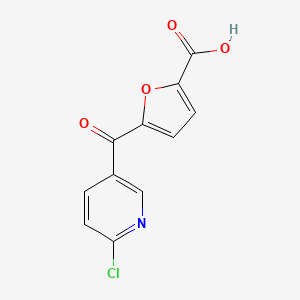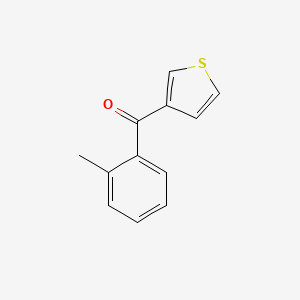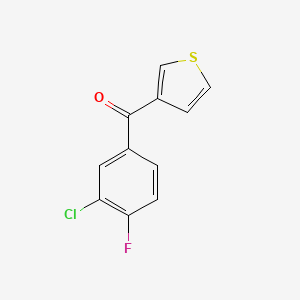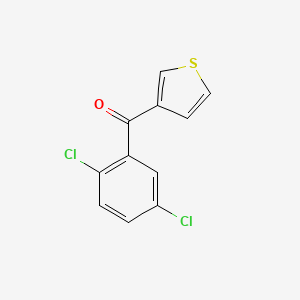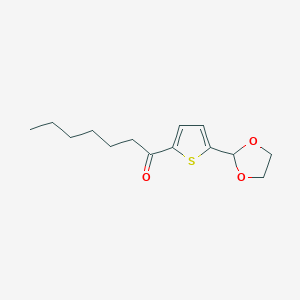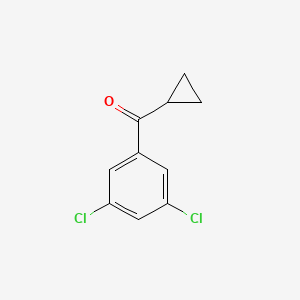
Cyclopropyl 3,5-dichlorophenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl 3,5-dichlorophenyl ketone is a chemical compound with the molecular formula C10H8Cl2O . It is also known by other names such as cyclopropyl-(3,5-dichlorophenyl)Methanone .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 3,5-dichlorophenyl ketone is represented by the InChI code1S/C10H8Cl2O/c11-8-3-7 (4-9 (12)5-8)10 (13)6-1-2-6/h3-6H,1-2H2 . The molecular weight of the compound is 215.08 . Chemical Reactions Analysis
While specific chemical reactions involving Cyclopropyl 3,5-dichlorophenyl ketone are not detailed in the search results, cyclopropanes in general can undergo various reactions. For example, they can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .Physical And Chemical Properties Analysis
Cyclopropyl 3,5-dichlorophenyl ketone is a yellow oil . The compound has a molecular weight of 215.08 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis of Isoxazoles : Cyclopropyl ketones, including variations like cyclopropyl 3,5-dichlorophenyl ketone, have been used to synthesize isoxazoles via reaction with hydroxylamine hydrochloride (Singh, Junjappa, & Ila, 1999).
Kinetic Resolution in Synthesis : These compounds are efficiently obtained through the kinetic resolution of racemic cyclopropyl ketones, catalyzed by chiral gold(I) species, showcasing their use in creating optically active compounds (Yanqing Zhang & Junliang Zhang, 2012).
Photochemical Synthesis : Cyclopropyl ketones are also used in photochemical synthesis to create highly functionalized compounds, demonstrating their potential in advanced synthetic chemistry (Wessig & Mühling, 2003).
Formation of Nickeladihydropyran : They undergo oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition, highlighting their role in the formation of complex organic compounds (Ogoshi, Nagata, & Kurosawa, 2006).
Formal [3+2] Cycloadditions : Cyclopropyl ketones are also engaged in formal [3+2] reactions with olefins under visible light photocatalysis to produce substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011).
Reductive Cleavage : These ketones undergo reductive cleavage to produce other organic compounds, demonstrating their versatility in chemical transformations (Murphy & Wattanasin, 1986).
Applications in Organic Synthesis
Catalyzed Asymmetric Cyclopropanation : Cyclopropyl ketones are used in the asymmetric addition of diazoacetophenone to styrene derivatives, catalyzed by chiral iron porphyrins, which is significant in the field of enantioselective synthesis (Nicolas, Roisnel, Maux, & Simonneaux, 2009).
Titanium-Catalyzed Radical Redox Relay : They are also pivotal in Ti-catalyzed radical redox relay mechanisms, facilitating the formation of polysubstituted cyclopentane derivatives (Hao, Harenberg, Wu, MacMillan, & Lin, 2018).
Organocatalytic Cloke-Wilson Rearrangement : Cyclopropyl ketones undergo organocatalytic Cloke-Wilson rearrangement to 2,3-dihydrofurans, showcasing their role in organocatalysis (Zhang et al., 2017).
Synthesis of Furans and Bicyclopropyls : Their use in the synthesis of furans, bicyclopropyls, and the preparation of cyclopropyl methyl ketones under various catalytic conditions highlights their wide-ranging applications in organic synthesis (Meshcheriakov & Glukhovtsev, 1958; Donnelly, Macken, & O'Brien, 1981).
Propriétés
IUPAC Name |
cyclopropyl-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDLCHKSRBJQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642508 |
Source


|
| Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3,5-dichlorophenyl ketone | |
CAS RN |
898790-30-2 |
Source


|
| Record name | Methanone, cyclopropyl(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

